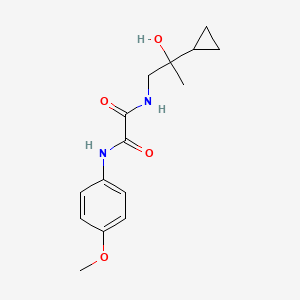

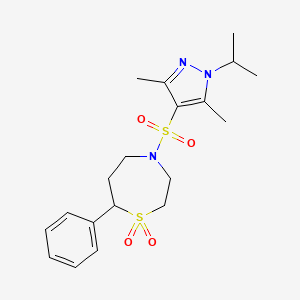

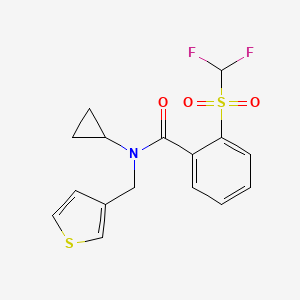

3-(4-(Tert-butyl)phenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Tert-butyl)phenyl)-5-(1-methylindol-3-YL)-1H,4H,5H-1,2-diazin-6-one, also known as TBPMI, is a novel small molecule compound with potential therapeutic applications. TBPMI is a derivative of indole, a five-membered heterocyclic aromatic compound found in many natural products. TBPMI has been studied for its ability to modulate a variety of biological processes, including inflammation, apoptosis, and cell cycle regulation. TBPMI has been found to possess a variety of biochemical and physiological effects, and its synthesis and application in scientific research has been explored.

Scientific Research Applications

Synthesis and Characterization

- (Linder, Steurer, & Podlech, 2003) explored the synthesis of related compounds and their characterization. They studied diazo ketones, diazo compounds, and carbamates.

Polymerization Properties

- (Schmid et al., 2001) investigated new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes, including compounds with tert-butyl-phenyl phenyl moieties, similar to the compound .

Molecular and Crystal Structures

- (Serebryanskaya et al., 2010) analyzed N-Substituted bis(tetrazol-5-yl)diazenes with tert-butyl and other substituents, providing insights into their molecular and crystal structures through X-ray diffraction.

Chemical Reactions

- (Himbert & Henn Fachbereich, 1981) explored reactions involving compounds with tert-butyl groups, shedding light on various chemical processes such as cycloaddition reactions.

Radical Reactions

- (Rieker, Renner, & Müller, 1969) studied the reaction of radicals with diazoalkanes, which could be relevant to understanding the behavior of similar compounds under radical conditions.

Liquid- and Solid-Phase Synthesis

- (Attanasi et al., 2001) described the synthesis of quinoxalines from diazenylbut-2-enes, highlighting techniques in both liquid and solid-phase synthesis that may apply to the compound .

Atomic Carbon Interaction

- (Armstrong, Zheng, & Shevlin, 1998) examined the interaction of atomic carbon with benzene rings, including tert-butylbenzene, which is structurally related to the compound of interest.

Carbolithiation and Reduction Reactions

- (Eisch, Yu, & Rheingold, 2014) investigated the carbolithiation and transannular reduction of diazocines, which may provide insights into similar reactions involving the compound .

NMR Spectra and Tautomerism

- (Lyčka, 1999) studied the NMR spectra and azo-hydrazone tautomerism of dyes, which can be relevant for understanding the electronic properties of similar compounds.

Cyclopropanation Catalysis

- (Doyle et al., 1994) explored the intramolecular cyclopropanation of diazoacetamides, relevant to understanding the catalytic properties of similar compounds.

properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-23(2,3)16-11-9-15(10-12-16)20-13-18(22(27)25-24-20)19-14-26(4)21-8-6-5-7-17(19)21/h5-12,14,18H,13H2,1-4H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBPNKJOKGNIPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)